molecular formula C23H22O6 B2843556 propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate CAS No. 858767-29-0

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate

Cat. No.: B2843556
CAS No.: 858767-29-0
M. Wt: 394.423
InChI Key: LHCWKCZBALIPCJ-UHFFFAOYSA-N
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Description

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by its unique structure, which includes a chromen-4-one core linked to a benzoate group through an ether linkage. The presence of the 2-methylprop-2-enoxy group further enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate typically involves a multi-step process. One common method starts with the preparation of the chromen-4-one core, which is then functionalized to introduce the 2-methylprop-2-enoxy group. The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as Lewis acids or transition metal complexes, can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, dihydrochromen derivatives, and various substituted benzoates.

Scientific Research Applications

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate involves its interaction with various molecular targets. The chromen-4-one core can interact with enzymes and receptors, modulating their activity. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 4-({7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate is unique due to its combination of a chromen-4-one core, a benzoate group, and a 2-methylprop-2-enoxy side chain. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds .

Properties

IUPAC Name

propyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O6/c1-4-11-26-23(25)16-5-7-17(8-6-16)29-21-14-28-20-12-18(27-13-15(2)3)9-10-19(20)22(21)24/h5-10,12,14H,2,4,11,13H2,1,3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCWKCZBALIPCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OCC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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